molecular formula C16H19N3O B7511344 Azepan-1-yl-(1-phenylpyrazol-3-yl)methanone

Azepan-1-yl-(1-phenylpyrazol-3-yl)methanone

Cat. No. B7511344
M. Wt: 269.34 g/mol
InChI Key: UEMNQSQMMMCVPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azepan-1-yl-(1-phenylpyrazol-3-yl)methanone, also known as APMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. APMP has a unique molecular structure that makes it an interesting compound to study.

Scientific Research Applications

Azepan-1-yl-(1-phenylpyrazol-3-yl)methanone has been studied for its potential applications in various areas of scientific research. It has been found to have anticancer, antifungal, and antimicrobial properties. Azepan-1-yl-(1-phenylpyrazol-3-yl)methanone has also been studied for its potential use as a building block in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Azepan-1-yl-(1-phenylpyrazol-3-yl)methanone is not well understood. However, it has been suggested that Azepan-1-yl-(1-phenylpyrazol-3-yl)methanone may act by inhibiting the activity of certain enzymes or by disrupting the cell membrane of microorganisms.
Biochemical and Physiological Effects:
Azepan-1-yl-(1-phenylpyrazol-3-yl)methanone has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using Azepan-1-yl-(1-phenylpyrazol-3-yl)methanone in lab experiments is its relatively simple synthesis method. However, one of the limitations is that not much is known about its mechanism of action, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on Azepan-1-yl-(1-phenylpyrazol-3-yl)methanone. One area of interest is its potential use as a building block in the synthesis of other compounds. Another area of interest is its potential as a therapeutic agent for the treatment of cancer, fungal infections, and bacterial infections. Further research is needed to fully understand the mechanism of action of Azepan-1-yl-(1-phenylpyrazol-3-yl)methanone and its potential applications in various areas of scientific research.
In conclusion, Azepan-1-yl-(1-phenylpyrazol-3-yl)methanone is a unique compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. Its synthesis method is relatively simple, and it has been found to have anticancer, antifungal, and antimicrobial properties. However, much more research is needed to fully understand its mechanism of action and its potential applications in various areas of scientific research.

Synthesis Methods

The synthesis of Azepan-1-yl-(1-phenylpyrazol-3-yl)methanone involves the reaction of 1-phenylpyrazole-3-carboxylic acid with azepan-1-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction takes place under reflux conditions in a solvent such as dichloromethane or tetrahydrofuran (THF). The resulting product is then purified by column chromatography to obtain pure Azepan-1-yl-(1-phenylpyrazol-3-yl)methanone.

properties

IUPAC Name

azepan-1-yl-(1-phenylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c20-16(18-11-6-1-2-7-12-18)15-10-13-19(17-15)14-8-4-3-5-9-14/h3-5,8-10,13H,1-2,6-7,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMNQSQMMMCVPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=NN(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azepan-1-yl-(1-phenylpyrazol-3-yl)methanone

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